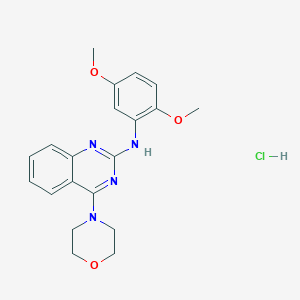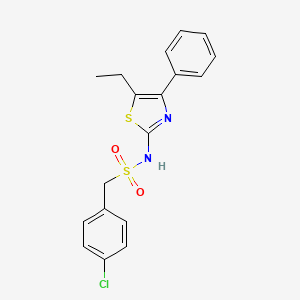![molecular formula C17H19N3O5S B4200774 N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as TATB, is a highly potent and selective inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling molecule that plays a key role in the regulation of cell growth, differentiation, and survival. TATB has been shown to have significant potential as a therapeutic agent for the treatment of various cancers, autoimmune diseases, and other disorders.
Wirkmechanismus
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide works by inhibiting the activity of SHP2, which is a key regulator of the RAS/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting SHP2, this compound can effectively block the activation of the RAS/ERK pathway, leading to the inhibition of tumor growth and other disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAS/ERK pathway, this compound has also been shown to inhibit the activity of other signaling pathways, including the JAK/STAT and PI3K/AKT pathways. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is its high potency and selectivity for SHP2. This makes it an attractive target for therapeutic development, as it can effectively block the activity of SHP2 without affecting other signaling pathways. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of focus is the development of more potent and selective SHP2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other signaling pathways and disease processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and pancreatic cancer. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-19(2)26(22,23)20(14-6-4-3-5-7-14)11-17(21)18-13-8-9-15-16(10-13)25-12-24-15/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUZNPIUVVTEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![2-[(4-bromobenzyl)thio]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4200705.png)

![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)


![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)
![1-methyl-5-nitro-2-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4200756.png)
![2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4200763.png)

![2-(4-isopropylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4200775.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200782.png)
![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)
![3-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4200790.png)